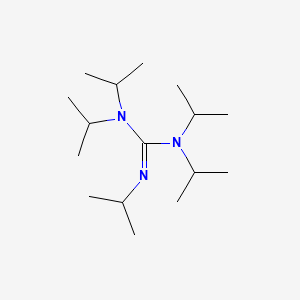
(2,4-Dinitrophenyl)(ethyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetaldehyde-2,4-dinitrophenylhydrazone is a chemical compound with the molecular formula C₈H₈N₄O₄ and a molecular weight of 224.17 g/mol . It is a derivative of acetaldehyde and 2,4-dinitrophenylhydrazine, commonly used in analytical chemistry for the detection and quantification of aldehydes and ketones . The compound forms brightly colored precipitates, making it useful for identifying carbonyl compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetaldehyde-2,4-dinitrophenylhydrazone is synthesized by reacting acetaldehyde with 2,4-dinitrophenylhydrazine in an acidic medium. The reaction typically involves dissolving 2,4-dinitrophenylhydrazine in methanol and adding a few drops of concentrated sulfuric acid. Acetaldehyde is then added to this solution, resulting in the formation of a yellow or orange precipitate .
Industrial Production Methods: While the laboratory synthesis is straightforward, industrial production may involve more controlled conditions to ensure purity and yield. The reaction is typically carried out in a controlled environment with precise temperature and pH monitoring to optimize the formation of the desired hydrazone derivative .
Chemical Reactions Analysis
Types of Reactions: Acetaldehyde-2,4-dinitrophenylhydrazone primarily undergoes addition-elimination reactions. The compound reacts with carbonyl groups in aldehydes and ketones, forming hydrazone derivatives . This reaction is a nucleophilic addition followed by the elimination of water.
Common Reagents and Conditions:
Reagents: 2,4-dinitrophenylhydrazine, acetaldehyde, methanol, sulfuric acid.
Conditions: Acidic medium, typically using methanol and sulfuric acid as solvents.
Major Products: The major product of the reaction between acetaldehyde and 2,4-dinitrophenylhydrazine is acetaldehyde-2,4-dinitrophenylhydrazone, which forms as a brightly colored precipitate .
Scientific Research Applications
Acetaldehyde-2,4-dinitrophenylhydrazone has several applications in scientific research:
Analytical Chemistry: Used for the detection and quantification of aldehydes and ketones in various samples.
Environmental Analysis: Employed as an analytical standard for monitoring environmental pollutants.
Biological Studies: Utilized in studies involving carbonyl stress and oxidative damage in biological systems.
Industrial Applications: Used in the quality control of industrial processes involving carbonyl compounds.
Mechanism of Action
The mechanism of action of acetaldehyde-2,4-dinitrophenylhydrazone involves nucleophilic addition to the carbonyl group of aldehydes or ketones, followed by the elimination of water to form a stable hydrazone derivative . This reaction is facilitated by the electron-withdrawing nitro groups on the phenyl ring, which enhance the nucleophilicity of the hydrazine moiety .
Comparison with Similar Compounds
- Formaldehyde-2,4-dinitrophenylhydrazone
- Acetone-2,4-dinitrophenylhydrazone
- Cyclohexanone-2,4-dinitrophenylhydrazone
Comparison: Acetaldehyde-2,4-dinitrophenylhydrazone is unique due to its specific reactivity with acetaldehyde, forming a distinct hydrazone derivative. Compared to formaldehyde-2,4-dinitrophenylhydrazone and acetone-2,4-dinitrophenylhydrazone, it has a different carbonyl source, leading to variations in the physical properties and applications of the resulting hydrazone .
Properties
Molecular Formula |
C8H8N4O4 |
|---|---|
Molecular Weight |
224.17 g/mol |
IUPAC Name |
(2,4-dinitrophenyl)-ethyldiazene |
InChI |
InChI=1S/C8H8N4O4/c1-2-9-10-7-4-3-6(11(13)14)5-8(7)12(15)16/h3-5H,2H2,1H3 |
InChI Key |
DZENCWDPSDMNRC-UHFFFAOYSA-N |
Canonical SMILES |
CCN=NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Chloroethyl)phenyl]sulfonyl-2,3-dihydroindole](/img/structure/B12435067.png)
![[1,2,5-Trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12435072.png)







![2-[[6-[[(9R,13R,14S)-17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12435117.png)



![4H-Pyrazolo[1,5-a]indole-2-carboxylic acid](/img/structure/B12435152.png)
